molecular formula C11H11Br B2363749 1-Bromo-3-pent-4-ynylbenzene CAS No. 2228694-37-7

1-Bromo-3-pent-4-ynylbenzene

Cat. No.: B2363749
CAS No.: 2228694-37-7
M. Wt: 223.113
InChI Key: KHJOMNAZUNWOSB-UHFFFAOYSA-N
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Description

1-Bromo-3-pent-4-ynylbenzene is an organic compound characterized by a benzene ring substituted with a bromine atom and a pent-4-ynyl group. This compound is of interest due to its unique structure, which combines aromatic and alkyne functionalities, making it a valuable intermediate in organic synthesis and various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-pent-4-ynylbenzene can be synthesized through several methods. One common approach involves the bromination of 3-pent-4-ynylbenzene using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction typically occurs under mild conditions, with the bromine selectively adding to the benzene ring .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards .

Mechanism of Action

The mechanism of action of 1-Bromo-3-pent-4-ynylbenzene in chemical reactions involves the formation of reactive intermediates. In electrophilic aromatic substitution reactions, the bromine atom acts as an electrophile, forming a sigma complex with the benzene ring. This intermediate then undergoes deprotonation to yield the substituted product . The alkyne group can participate in various addition and oxidation reactions, forming different products depending on the reaction conditions .

Comparison with Similar Compounds

Uniqueness: 1-Bromo-3-pent-4-ynylbenzene is unique due to the specific positioning of the bromine and alkyne groups, which influences its reactivity and the types of reactions it can undergo. The presence of both aromatic and alkyne functionalities makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

1-bromo-3-pent-4-ynylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Br/c1-2-3-4-6-10-7-5-8-11(12)9-10/h1,5,7-9H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHJOMNAZUNWOSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCC1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2228694-37-7
Record name 1-bromo-3-(pent-4-yn-1-yl)benzene
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